N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 1,3,4-oxadiazole ring substituted with an isoxazol-5-yl group and a p-tolylthio moiety. This structure combines aromatic heterocycles (isoxazole and oxadiazole) with a sulfur-containing alkyl chain, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-2-4-11(5-3-10)23-9-7-13(20)17-15-19-18-14(21-15)12-6-8-16-22-12/h2-6,8H,7,9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUKCPEWVKKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound characterized by its unique structural features, combining an isoxazole ring with an oxadiazole moiety and a p-tolylthio group. This combination suggests potential biological activities that merit investigation. This article reviews the biological activities of this compound based on various studies, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis typically involves several steps:
- Isoxazole Formation : Cyclization of hydroxylamine with a β-ketoester.
- Oxadiazole Formation : Cyclization involving hydrazine derivatives.
- Final Coupling : Attachment of the p-tolyl group using acetic anhydride.
These steps ensure the formation of the desired compound with high purity and yield .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| 5a | Excellent | Moderate | 10 |
| 5d | Moderate | Weak | 25 |
| 5f | Excellent | Moderate | 15 |
These results indicate that derivatives of the compound exhibit varying degrees of antimicrobial activity, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : Potential binding to bacterial receptors could disrupt normal cellular functions.
Such interactions are crucial for understanding how this compound can be developed into a therapeutic agent .
Case Studies and Research Findings
A notable case study involved the evaluation of similar compounds for their effectiveness against various pathogens. In this study:
- Compounds were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
Another study highlighted the toxicity assessment using zebrafish embryos, which indicated that while some derivatives showed promising antimicrobial activity, they also exhibited moderate toxicity levels .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Research has shown that derivatives containing isoxazole and oxadiazole rings often demonstrate potent antibacterial and antifungal activities.
Case Studies
- Bacterial Inhibition : A study by Dhumal et al. highlighted that derivatives of 1,3,4-oxadiazole showed strong inhibition against Mycobacterium bovis, indicating potential effectiveness for similar isoxazole derivatives .
| Microorganism | Activity Level | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | Dhumal et al. |
| Candida albicans | Moderate antifungal | Dhumal et al. |
| Escherichia coli | Effective antibacterial | Dhumal et al. |
Anticancer Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been evaluated for its anticancer properties. Isoxazole derivatives are known to inhibit various cancer cell lines through different mechanisms.
Case Studies
- Cytotoxicity in Cancer Cell Lines : Vitale et al. (2014) synthesized isoxazoles and evaluated their cytotoxic activity against ovarian cancer cells (OVCAR-3). The lead compound exhibited a 20-fold increase in potency compared to previous derivatives .
| Cancer Cell Line | Compound Name | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| OVCAR-3 | Isoxazole derivative | 0.125 | Vitale et al. |
| CT-26 (Colon Tumor) | N-phenyl-5-carboxamidyl isoxazole | 2.5 | Shaw et al. |
Antiviral Activity
The antiviral potential of compounds incorporating isoxazole moieties has also been explored. For instance, research on 5-isoxazol-5-yl derivatives has indicated promising results against viral pathogens.
Case Studies
Chemical Reactions Analysis
Oxadiazole Ring Formation
-
Acylthiosemicarbazide cyclization : Oxidation with 1,3-dibromo-5,5-dimethylhydantoin/KI yields 2-amino-1,3,4-oxadiazoles .
-
Propanephosphonic anhydride (T3P) coupling : Acylhydrazides react with isocyanates under mild conditions .
-
CS₂-mediated synthesis : Acylhydrazides + CS₂ in alcoholic alkaline solutions form 5-substituted oxadiazole-2-thiols .
Key Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic rings and functional groups.
Heterocyclic Ring Interactions
-
Isoxazole : The electron-deficient nature of the isoxazole ring facilitates electrophilic substitution.
-
Oxadiazole : The oxadiazole ring’s stability and electron-withdrawing effects enable nucleophilic attack.
Functional Group Transformations
-
Amide Hydrolysis :
The propanamide group undergoes hydrolysis under acidic/basic conditions to form carboxylic acid derivatives. -
Thioether Oxidation :
The p-tolylthio group can oxidize to sulfoxides or sulfones via peracid treatments (e.g., H₂O₂). -
Coupling Reactions :
The amide linkage may participate in peptide coupling (e.g., using T3P) or click chemistry .
Physicochemical Considerations
Comparison with Similar Compounds
Structural Features
The target compound is compared to analogs from and , which share propanamide or oxadiazole/thiazole frameworks but differ in substituents. Key structural variations include:
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 117°C (8e) to 159°C (8h), influenced by polar substituents like nitro groups. The target compound’s melting point is unreported but likely higher than 8d (135°C) due to the rigid isoxazole ring .
- Solubility : The p-tolylthio group may enhance lipid solubility compared to the 4-fluorophenyl group in compound 31 (), which has higher polarity .
Spectral Characteristics
- ¹H-NMR : The target compound’s isoxazole protons are expected near δ 8.5–9.0 ppm, distinct from thiazole protons in 8d–8h (δ 7.0–8.0 ppm). The p-tolylthio group’s methyl signal (~δ 2.3 ppm) aligns with analogs like 8d .
- IR : Strong amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) are common across analogs.
Q & A
Q. What synthetic strategies are effective for optimizing the yield of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide?
Methodological Answer:
- Reaction Optimization : Use triethylamine as a base in refluxing dioxane or 1,4-dioxane to facilitate nucleophilic substitution and cyclization steps. For example, yields >85% were achieved for analogous oxadiazole derivatives by controlling stoichiometry and reaction time .
- Purification : Recrystallization from ethanol-DMF mixtures or pet-ether improves purity, as demonstrated for structurally related propanamide derivatives .
- Catalysts : Employ phase-transfer catalysts (e.g., K₂CO₃) to enhance heterocyclic ring formation efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the isoxazole (δ 6.8–7.2 ppm for aromatic protons) and oxadiazole (δ 8.1–8.5 ppm) rings. Aliphatic protons (e.g., p-tolylthio methyl group) appear at δ 2.3–2.5 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 516.6338 for analogous compounds) to validate molecular weight .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and S–C bonds (650–700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the oxadiazole and isoxazole rings influence biological activity?
Methodological Answer:
- Substituent Effects : Replace the p-tolylthio group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance antimicrobial potency, as seen in oxadiazole-thiadiazole hybrids .
- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., methyl vs. nitro groups) using standardized assays (e.g., MIC for antimicrobial activity). For example, 4-nitrophenyl analogs showed improved cytotoxicity in tumor cell lines .
- Computational Modeling : Perform molecular docking to predict binding affinities with target enzymes (e.g., alkaline phosphatase), guided by protocols in .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments to account for cell-specific sensitivity. For instance, thiazole-oxadiazole hybrids showed variable IC₅₀ values in breast vs. colon cancer models .
- Mechanistic Profiling : Combine apoptosis assays (e.g., Annexin V staining) with ROS detection to differentiate cytotoxic mechanisms .
- Data Normalization : Normalize results to positive controls (e.g., doxorubicin) to mitigate batch-to-batch variability .
Q. What computational tools are suitable for predicting the compound’s stability and reactivity?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on isoxazole-thiophene derivatives used Gaussian09 with B3LYP/6-31G(d) basis sets .
- MD Simulations : Assess solvation effects and conformational stability in aqueous environments using GROMACS .
- Degradation Studies : Monitor stability under varying pH and temperature conditions via HPLC, referencing protocols for sulfonamide analogs .
Methodological Notes
- Synthesis References : Key protocols from (high-yield oxadiazole synthesis) and (chloroacetylation steps).
- Biological Validation : Cross-reference bioactivity data from (antimicrobial profiles) and (cytotoxicity assays).
- Data Reproducibility : Ensure reaction conditions (e.g., solvent purity, inert atmosphere) align with published methods to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
